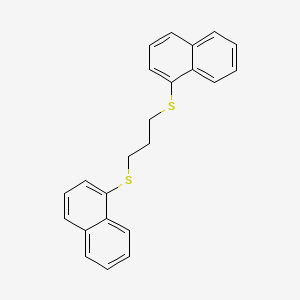![molecular formula C9H16OS2 B14311726 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane CAS No. 114627-98-4](/img/structure/B14311726.png)
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes oxygen and sulfur atoms within its ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods: Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired spirocyclic structure .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Applications De Recherche Scientifique
11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
- 1,5-Dimethyl-7,11-dithiaspiro[5.5]undecane
- 1,7-Dioxaspiro[5.5]undecane
- 1-oxa-9-azaspiro[5.5]undecane
Comparison: 11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane is unique due to the presence of both oxygen and sulfur atoms within its spirocyclic structure. This imparts distinct chemical and biological properties compared to similar compounds, which may contain different heteroatoms or substituents .
Propriétés
Numéro CAS |
114627-98-4 |
|---|---|
Formule moléculaire |
C9H16OS2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
11-methyl-7-oxa-1,5-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16OS2/c1-8-4-2-5-10-9(8)11-6-3-7-12-9/h8H,2-7H2,1H3 |
Clé InChI |
FOTOPGSTWRPGFP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCOC12SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


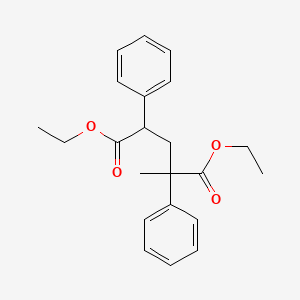
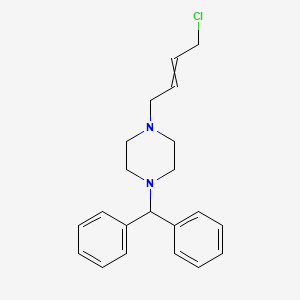
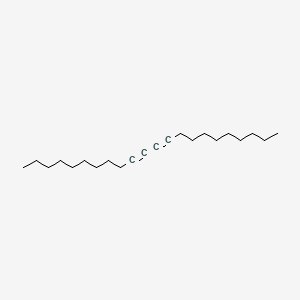
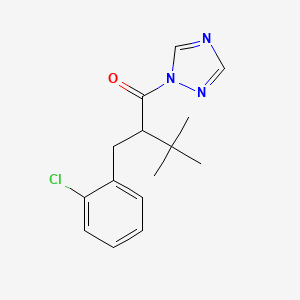
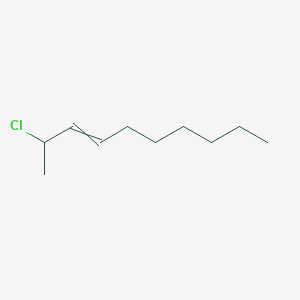
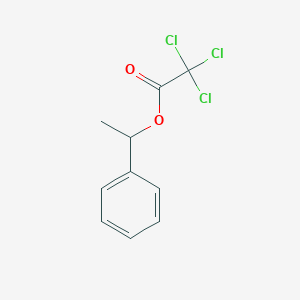
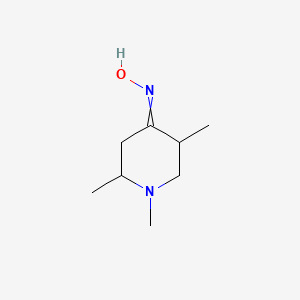
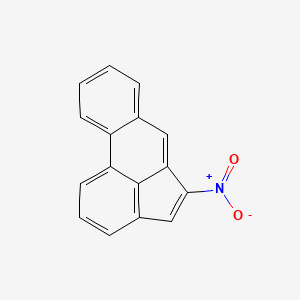
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
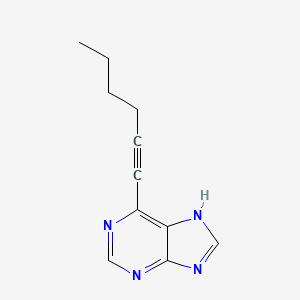
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
